molecular formula C23H30N2O6S B4396001 N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide

N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4396001
M. Wt: 462.6 g/mol
InChI Key: JHUFZHXTNZTYKZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been explored for their biological activities and chemical properties. Research on similar compounds has shown a range of potential biological activities, including receptor selectivity and enzyme inhibition, which underscores the importance of understanding their synthesis, structure, and properties (Wang et al., 2001).

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic chemical building blocks to more complex structures. For instance, the synthesis of piperidinylthioether and sulfone derivatives has been reported, indicating the versatility of synthetic strategies to introduce various functional groups (Wang et al., 2001).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic techniques, plays a crucial role in confirming the chemical structure and stereochemistry of synthesized compounds. Such analyses have been conducted for compounds with similar structures, providing insights into their three-dimensional arrangement and conformation (Naveen et al., 2015).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, including nucleophilic substitutions and cyclizations, which can significantly alter their chemical properties and biological activities. The presence of functional groups like sulfones and amides influences their reactivity and interaction with biological targets (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and its formulation for potential applications. Studies on related compounds have revealed detailed insights into their physical characteristics (Naveen et al., 2015).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for predicting the compound's stability and reactivity. Research on similar compounds provides a foundation for understanding these properties and designing molecules with desired chemical behaviors (Golub & Becker, 2015).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-5-31-21-9-7-19(14-16(21)2)32(27,28)25-12-10-17(11-13-25)23(26)24-20-8-6-18(29-3)15-22(20)30-4/h6-9,14-15,17H,5,10-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUFZHXTNZTYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 6
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N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide

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